molecular formula C22H20ClN3OS B2400304 (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477291-91-1

(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2400304
CAS No.: 477291-91-1
M. Wt: 409.93
InChI Key: LCNHVZOUTTURHA-SAPNQHFASA-N
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Description

(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions.

    Amination Reaction: The resulting thiazole compound can then undergo an amination reaction with 3-butoxyaniline in the presence of a suitable catalyst.

    Acrylonitrile Formation: Finally, the acrylonitrile group can be introduced through a Knoevenagel condensation reaction between the aminated thiazole compound and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies might focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((3-methoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((3-ethoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((3-propoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile lies in its butoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it might exhibit distinct properties that make it more suitable for specific applications.

Properties

IUPAC Name

(E)-3-(3-butoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHVZOUTTURHA-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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